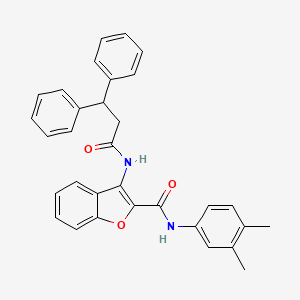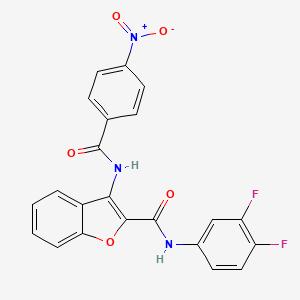
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (NFBC) is a novel synthetic compound that has been studied for its potential applications in scientific research. NFBC is a small-molecule compound that is composed of a nitrogen-containing heterocyclic ring, a fluorine-containing aromatic ring, and a benzofuran-2-carboxamide moiety. NFBC has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K).
Mécanisme D'action
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an inhibitor of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. COX is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. PI3K is an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the activities of cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). Inhibition of COX activity results in the reduction of prostaglandin production, which can lead to the reduction of inflammation and pain. Inhibition of PI3K activity results in the inhibition of cell growth and differentiation, which can lead to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments include its high potency and selectivity for the enzymes it targets. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is an effective inhibitor of COX and PI3K and can be used in experiments to study the role of these enzymes in inflammation, cancer, and glucose metabolism. The main limitation of using N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is that it is a synthetic compound and may not be available in all countries.
Orientations Futures
For research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in vivo, as well as studies on the structure-activity relationships of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. In addition, further studies on the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and its potential therapeutic applications in various diseases are needed. Other potential future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide include studies on its potential as a prodrug, as well as its potential use as a radiolabeled compound for imaging and therapeutic applications.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 3,4-difluorophenylacetic acid with 4-nitrobenzamide to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the reaction of N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide with a suitable reagent such as ethyl chloroformate to form N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide-ethylester. This reaction is carried out in the presence of a catalytic amount of a suitable base such as sodium hydroxide.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase (COX) and phosphatidylinositol-3-kinase (PI3K). N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of these enzymes in inflammation and cancer. N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been used in studies to investigate the role of PI3K in the regulation of cell growth and differentiation. In addition, N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been used in studies to investigate the role of PI3K in the regulation of glucose metabolism.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O5/c23-16-10-7-13(11-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWOBNYXDDZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

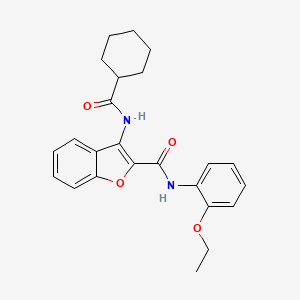
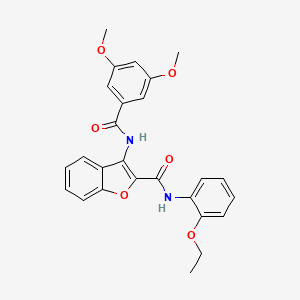
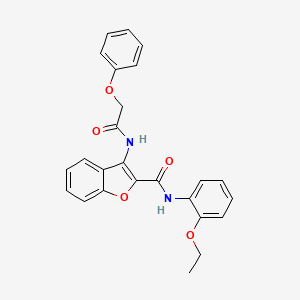
![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)

![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)
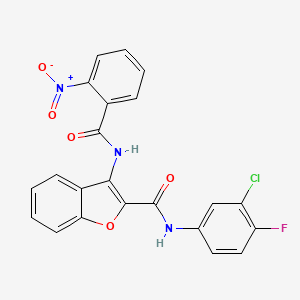
![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
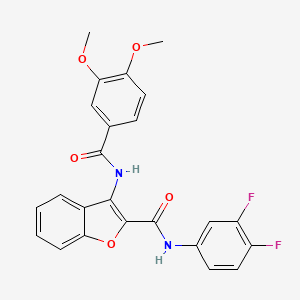
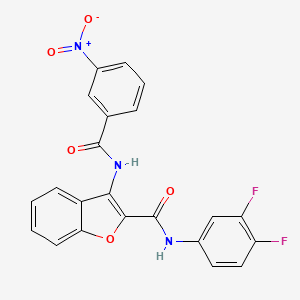
![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
